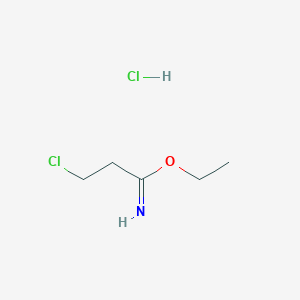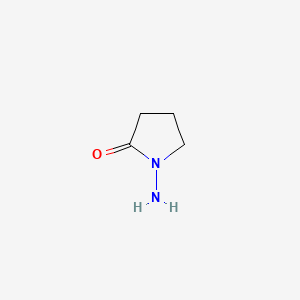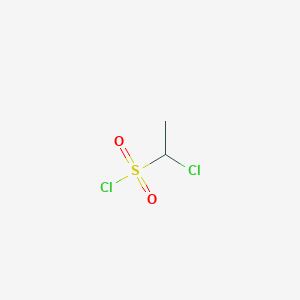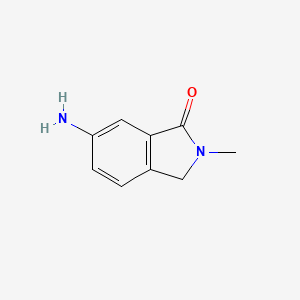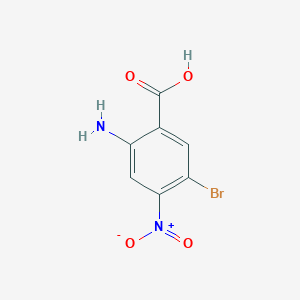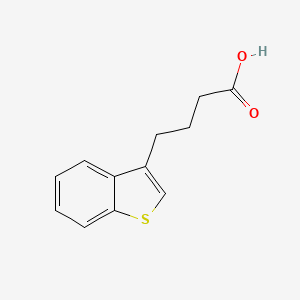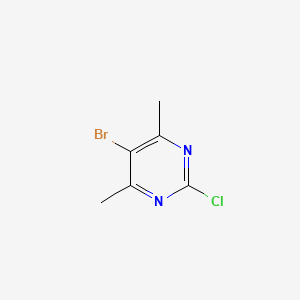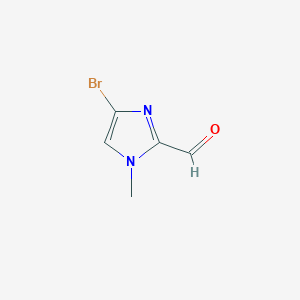
4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde
Übersicht
Beschreibung
The compound "4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde" is a derivative of imidazole, which is a five-membered planar heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazole derivatives are of significant interest due to their presence in many biologically active molecules and their utility as building blocks in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through various methods. One approach is a one-pot, four-component synthesis that involves heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions to yield functionalized imidazoles . Another method includes the reaction of tert-butoxycarbonylguanidine with 3-bromo-1,1-dimethoxypropan-2-one, which is useful for synthesizing 2-amino-1H-imidazol-4-carbaldehyde derivatives . Additionally, the use of Bronsted acidic ionic liquids as catalysts has been reported to facilitate the synthesis of trisubstituted imidazoles .
Molecular Structure Analysis
The molecular structure of "4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde" would consist of a 1H-imidazole core with a methyl group at the N-1 position and a carbaldehyde group at the C-2 position, along with a bromine atom substituted at the C-4 position. This structure is related to the compounds synthesized in the studies, which involve various substitutions on the imidazole ring to yield different derivatives .
Chemical Reactions Analysis
Imidazole derivatives can undergo a variety of chemical reactions. For instance, the title compound in one study reacts with dinucleophiles to give heteroanellated methanoannulenes . In another study, the cyclization of quaternary salts derived from 2-aminobenzimidazolium halides into imidazo[1,2-a]benzimidazole derivatives is explored . These reactions demonstrate the reactivity of imidazole derivatives and their potential for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives like "4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde" would be influenced by the substituents on the imidazole ring. The presence of a bromine atom and a carbaldehyde group would affect the compound's polarity, reactivity, and potential to participate in further chemical transformations. The bromine atom, in particular, could make the compound amenable to nucleophilic substitution reactions . The carbaldehyde group could be involved in condensation reactions or serve as a precursor for other imidazolium derivatives .
Wissenschaftliche Forschungsanwendungen
-
Synthesis of Imidazoles
- Field : Organic & Biomolecular Chemistry
- Application Summary : Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .
- Method : An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .
- Results : Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
-
Preparation of Ethyl, n-dodecyl and n-hexadecyl esters of Urocanic Acid
- Field : Biochemistry
- Application Summary : 4-Imidazolecarboxaldehyde may be used in the preparation of ethyl, n-dodecyl and n-hexadecyl esters of urocanic acid .
- Method : The specific method of application or experimental procedures were not provided in the source .
- Results : The specific results or outcomes obtained were not provided in the source .
-
Synthesis of Donor-Π-Acceptor (D-Π-A) Type Dye
- Field : Organic Chemistry
- Application Summary : Imidazole compounds can be used in the synthesis of new donor-Π-acceptor (D-Π-A) type dyes .
- Method : The specific method of application or experimental procedures were not provided in the source .
- Results : The specific results or outcomes obtained were not provided in the source .
-
Fabrication of Colorimetric Chemosensor
- Field : Analytical Chemistry
- Application Summary : Imidazole compounds can be used in the fabrication of colorimetric chemosensors .
- Method : The specific method of application or experimental procedures were not provided in the source .
- Results : The specific results or outcomes obtained were not provided in the source .
-
Pharmaceutical Applications
- Field : Pharmaceutical Chemistry
- Application Summary : Imidazole is a key component of many pharmaceuticals, including clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
- Method : The specific method of application or experimental procedures were not provided in the source .
- Results : The specific results or outcomes obtained were not provided in the source .
-
Agrochemical and Dyestuff Applications
- Field : Agrochemistry and Dye Chemistry
- Application Summary : Imidazole compounds are important intermediates for raw material in the agrochemical and dyestuff field .
- Method : The specific method of application or experimental procedures were not provided in the source .
- Results : The specific results or outcomes obtained were not provided in the source .
-
Synthesis of 2,4,5-Trisubstited NH-Imidazoles
- Field : Organic Chemistry
- Application Summary : Imidazole compounds can be used in the synthesis of 2,4,5-trisubstited NH-imidazoles .
- Method : The specific method of application or experimental procedures were not provided in the source .
- Results : The specific results or outcomes obtained were not provided in the source .
-
Synthesis of N3-(Substituted Phenyl)-N5-(Substituted Phenyl)-4-(4,5-Dichloro-1H-Imidazol-2-yl)-2-Methyl-1, 4-Dihydropyridine-3,5-Dicarboxamide
- Field : Pharmaceutical Chemistry
- Application Summary : Imidazole compounds can be used in the synthesis of N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1, 4-dihydropyridine-3,5-dicarboxamide .
- Method : The specific method of application or experimental procedures were not provided in the source .
- Results : The specific results or outcomes obtained were not provided in the source .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-bromo-1-methylimidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c1-8-2-4(6)7-5(8)3-9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEVNYPMPMIJPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde | |
CAS RN |
79326-91-3 | |
| Record name | 4-bromo-1-methyl-1H-imidazole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


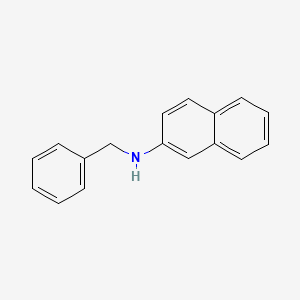
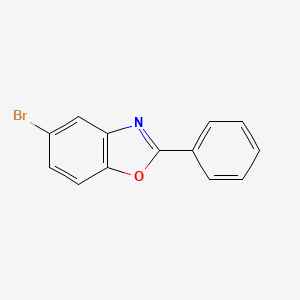
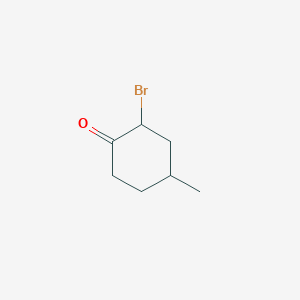
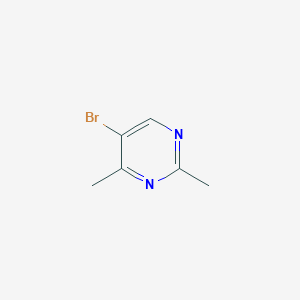
![5-amino-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B1281486.png)
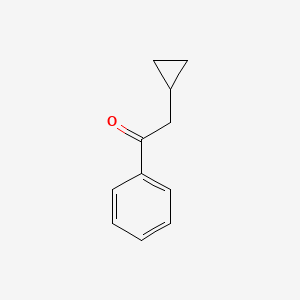
![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde](/img/structure/B1281492.png)
